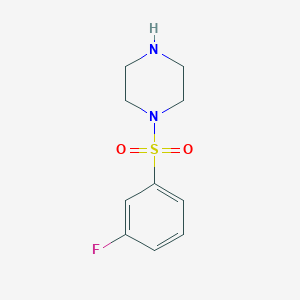

1-(3-Fluoro-benzenesulfonyl)-piperazine

Vue d'ensemble

Description

1-(3-Fluoro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzenesulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-benzenesulfonyl)-piperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluorobenzenesulfonyl chloride+Piperazine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Fluoro-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfides.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(3-Fluoro-benzenesulfonyl)-piperazine is characterized by the following molecular formula: . Its structure includes a piperazine ring substituted with a sulfonyl group and a fluorobenzene moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that compounds with similar structures can inhibit RNA-dependent RNA polymerase (RdRp) in viruses, suggesting that this compound may exhibit similar properties. For instance, modifications to piperazine derivatives have shown promise in enhancing antiviral efficacy against various viral infections, including those caused by the measles virus .

Antidepressant Properties

The compound's structural features align with known antidepressants that target the serotoninergic system. Piperazine derivatives have been explored for their ability to act on multiple serotonin receptors, which could lead to novel treatments for depression. The design of multitarget agents that include piperazine structures has shown potential in modulating serotonin transporter activity and receptor interactions .

Cancer Research

In cancer research, sulfonylpiperazines have been investigated for their role in inhibiting tumor growth and metastasis. The sulfonyl group is known to enhance the solubility and bioavailability of compounds, making them suitable candidates for further development as anticancer agents. Studies focusing on structure-activity relationships (SAR) have provided insights into how modifications can improve efficacy against specific cancer types .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperazine backbone.

- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions such as electrophilic aromatic substitution.

- Fluorination : The incorporation of the fluorine atom can be performed using various fluorinating agents, enhancing the compound's biological activity.

Case Study 1: Antiviral Screening

A study conducted on piperazine derivatives demonstrated that specific modifications could significantly enhance antiviral activity against RNA viruses. The introduction of a fluorobenzene moiety was found to improve binding affinity to viral polymerases, showcasing the potential application of this compound in antiviral drug development .

Case Study 2: Antidepressant Activity

In pharmacological evaluations, piperazine derivatives similar to this compound were tested for their effects on serotonin receptors. Results indicated that these compounds could effectively modulate neurotransmission in brain regions associated with mood regulation, supporting their development as antidepressants .

Mécanisme D'action

The mechanism of action of 1-(3-Fluoro-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets.

Comparaison Avec Des Composés Similaires

- 3-Fluorobenzenesulfonyl chloride

- Benzenesulfonyl chloride

- Fluorobenzene

Comparison: 1-(3-Fluoro-benzenesulfonyl)-piperazine is unique due to the presence of both a fluorine atom and a sulfonyl group, which confer distinct chemical and biological properties. Compared to benzenesulfonyl chloride, the fluorine atom in this compound enhances its reactivity and binding affinity. Fluorobenzene, on the other hand, lacks the sulfonyl group, making it less versatile in chemical reactions and applications.

Activité Biologique

1-(3-Fluoro-benzenesulfonyl)-piperazine (CAS No. 743441-88-5) is a compound that has garnered attention in medicinal chemistry and drug development due to its notable biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzenesulfonyl group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial in the context of drug design for targeting diseases like cancer and infections.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis and regulating physiological responses.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains, although detailed data on specific efficacy is limited.

- Anticancer Potential : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

- Antiproliferative Studies : A study highlighted the antiproliferative effects of piperazine derivatives against various cancer cell lines, reporting IC50 values in the low micromolar range. These findings suggest that modifications in the piperazine structure can significantly enhance biological activity .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that the introduction of fluorine atoms can improve the binding affinity of compounds to their targets. For example, compounds with fluorinated substituents demonstrated enhanced potency in inhibiting enzyme activity compared to their non-fluorinated analogs .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Potential antimicrobial and anticancer | TBD | Limited data available |

| Piperazine derivative A | Antiproliferative | 5.2 | Strong activity against melanoma cells |

| Piperazine derivative B | Enzyme inhibitor | 3.8 | Effective against HIV-1 capsid protein |

Propriétés

IUPAC Name |

1-(3-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGQMAUJUTMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366551 | |

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743441-88-5 | |

| Record name | 1-(3-Fluoro-benzenesulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.